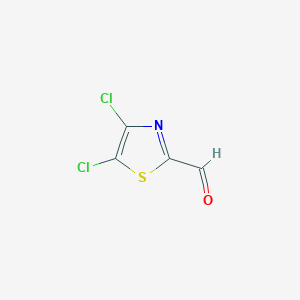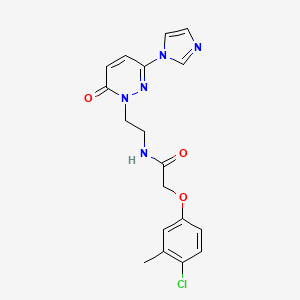
4,5-dichloro-2-Thiazolecarboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to 4,5-dichloro-2-thiazolecarboxaldehyde often involves multi-step processes, starting from basic thiazole compounds. For example, derivatives have been synthesized by reacting dichloro-benzaldehyde and thiosemicarbazide through addition and cyclization reactions, followed by interactions with substituted salicylaldehyde to yield Schiff bases characterized by IR and NMR techniques (H. Ling, 2007). Moreover, microwave-induced synthesis utilizing silica-supported dichlorophosphate as a dehydrant offers an efficient pathway for producing (un)substituted benzaldehyde derivatives with high yield and minimal environmental impact (Zheng Li, Xu Feng, Yan-long Zhao, 2008).
Molecular Structure Analysis
The molecular and crystal structure of related compounds, such as 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, has been reported, characterized by various spectroscopic techniques and single-crystal X-ray diffraction. These studies reveal detailed information about the compound's geometry, including bond lengths, angles, and torsion angles, providing insights into its chemical behavior and interactions (Nagaraju Kerru et al., 2019).
Chemical Reactions and Properties
Reactions involving 4,5-dichloro-2-thiazolecarboxaldehyde and its derivatives can lead to a variety of products, depending on the reaction conditions and the reactants involved. For instance, the aldehyde group of 2,4-dichlorothiazole-5-carbaldehyde has been modified through protection and substitution reactions to yield various heterocyclic compounds, demonstrating the compound's versatility in chemical synthesis (S. Athmani, M. Farhat, B. Iddon, 1992).
Applications De Recherche Scientifique
Thiazole Derivatives in Organic Optoelectronics
Research on benzo[1,2-c;4,5-c′]bis[1,2,5]thiadiazole-based materials has shown their significance in organic optoelectronics. These materials, due to their open-shell biradical nature, offer promising directions for future research in this field, which could be relevant for understanding the applications of 4,5-dichloro-2-thiazolecarboxaldehyde derivatives in similar contexts (Tam & Wu, 2015).
Pharmacological Applications of Thiazolidines
Thiazolidine motifs, closely related to thiazoles, have been extensively studied for their pharmacological properties. They exhibit a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities. This diversity makes thiazolidines and potentially thiazole derivatives valuable in the design of new drug candidates (Sahiba et al., 2020).
Green Synthesis of Thiazolidinone Derivatives
The development of green chemistry approaches for the synthesis of thiazolidinone derivatives, which share a structural motif with thiazoles, highlights the importance of environmentally friendly methods in synthetic chemistry. These compounds exhibit a range of biological activities, indicating the potential for thiazole derivatives in various therapeutic applications (JacqulineRosy et al., 2019).
Anticancer Properties of Thiazolidinone-Bearing Hybrid Molecules
The design of 4-thiazolidinone-bearing hybrid molecules for anticancer drug development showcases the versatility of thiazolidinone (and by extension, thiazole) scaffolds in medicinal chemistry. The use of molecular hybridization methodologies to create compounds with potential anticancer activity could be relevant for compounds based on 4,5-dichloro-2-thiazolecarboxaldehyde (Roszczenko et al., 2022).
Propriétés
IUPAC Name |
4,5-dichloro-1,3-thiazole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2NOS/c5-3-4(6)9-2(1-8)7-3/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGXURZAPLEJGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=NC(=C(S1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B2484661.png)



![2-chloro-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2484665.png)
![N'-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B2484666.png)


![N-[4-(dimethylamino)phenyl]-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2484675.png)

![N-(3,4-dimethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2484677.png)
![3-(2-chloro-6-fluorobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2484679.png)
![Tert-butyl 2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2484680.png)
![3-Fluoro-4-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)methyl]benzonitrile](/img/structure/B2484682.png)